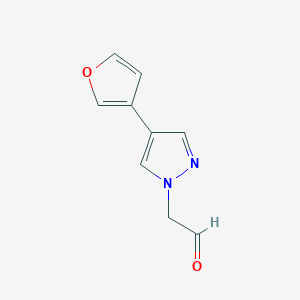

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-[4-(furan-3-yl)pyrazol-1-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,3-7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGRHBAJZYJFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN(N=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a compound that integrates furan and pyrazole moieties, which are known for their diverse biological activities. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The compound features:

- Furan Ring : A five-membered aromatic heterocycle containing one oxygen atom.

- Pyrazole Ring : A five-membered ring consisting of two nitrogen atoms.

- Acetaldehyde Functional Group : This group enhances the compound's reactivity, particularly in nucleophilic addition reactions.

Synthesis

The synthesis of this compound can be achieved through various methods, often employing green chemistry principles to minimize environmental impact. The typical synthetic route involves the reaction of furan derivatives with hydrazine and subsequent modifications to introduce the acetaldehyde group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth and demonstrate efficacy against various pathogens, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. Studies suggest that derivatives of pyrazole can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Screening : A study conducted on a series of pyrazole derivatives, including those with furan components, revealed promising antibacterial and antifungal activities against a range of microorganisms. Some derivatives showed activity comparable to established antibiotics .

- Inflammation Models : In vitro assays demonstrated that pyrazole derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use as anti-inflammatory agents in clinical settings .

- Mechanistic Insights : Research has indicated that these compounds interact with various biological targets, including enzymes involved in metabolic pathways, which may lead to altered cellular responses .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Furan-3-carboxylic acid | Contains a furan ring | Antimicrobial |

| 4-(furan-2-yl)-1H-pyrazole | Similar pyrazole structure | Antimicrobial |

| Pyrazole derivatives | Varied substitutions on the pyrazole ring | Antimicrobial, anti-inflammatory |

| Propanoic acid derivatives | Lacks heterocycles | Limited biological activity |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde exhibits antimicrobial properties . Compounds containing furan and pyrazole structures are known for their ability to inhibit bacterial growth, making this compound a candidate for developing new antimicrobial agents. Studies have shown that derivatives of pyrazole can inhibit various enzymes and modulate cell signaling pathways, which may lead to therapeutic applications against bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . The interactions of this compound with biological targets can alter cellular responses involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.

Synthesis and Green Chemistry

The synthesis of this compound can be optimized using green chemistry principles to minimize waste and enhance yield. This approach not only improves the efficiency of the synthesis but also aligns with current trends in sustainable chemistry practices.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features |

|---|---|

| Furan-3-carboxylic acid | Contains a furan ring but lacks the pyrazole |

| 4-(furan-2-yl)-1H-pyrazole | Similar pyrazole structure, different furan position |

| Pyrazole derivatives | Varied substitutions on the pyrazole ring |

| Propanoic acid derivatives | Contains propanoic acid but lacks heterocycles |

This table highlights how the specific combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and reactivity of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde, we analyze its structural analogs, focusing on substituents, electronic effects, and functional group interactions. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle: The target compound uses a pyrazole-furan system, while Compound 48 incorporates a pyrido-pyrimidinone scaffold. The latter’s extended π-system enhances planarity and binding affinity to biological targets like kinases. The pyrido-pyrimidinone moiety in Compound 48 introduces hydrogen-bonding capabilities (via the carbonyl group), which are absent in the furan-substituted analog.

Substituent Effects :

- The trimethylsilyl (TMS) ether in Compound 48 increases lipophilicity, improving membrane permeability in biological systems. In contrast, the furan group in the target compound offers moderate electron-withdrawing effects, influencing its reactivity in nucleophilic additions.

- The acetaldehyde group in both compounds serves as a reactive handle for further derivatization (e.g., condensation reactions). However, steric hindrance from the TMS group in Compound 48 may slow aldehyde reactivity compared to the less bulky furan analog.

Synthetic Utility :

- Compound 48 was synthesized via oxidation of a hydroxyethyl precursor under anhydrous conditions, highlighting the sensitivity of its aldehyde group to side reactions. Similar protocols may apply to the target compound, but the absence of a TMS-protecting group simplifies purification.

Biological Relevance: Pyrido-pyrimidinone derivatives (e.g., Compound 48) are established kinase inhibitors, whereas furan-pyrazole hybrids are less explored in this context. The aldehyde group in both compounds could enable covalent binding to target proteins, a strategy gaining traction in drug discovery.

Research Findings and Challenges

- Stability Concerns : Aldehyde-containing compounds are prone to oxidation and polymerization. The furan ring’s electron-rich nature may further exacerbate degradation under acidic conditions, necessitating stabilized storage.

Q & A

Basic Question: What synthetic routes are effective for preparing 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde, and what key reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example:

- Step 1: React furan-3-carbaldehyde with a diketone (e.g., acetylacetone) under acidic conditions to form the pyrazole core.

- Step 2: Introduce the acetaldehyde group via nucleophilic substitution or oxidation of a primary alcohol intermediate.

- Critical Conditions: Use polar aprotic solvents (e.g., dioxane) and reflux temperatures (80–120°C) to enhance cyclization efficiency . Catalysts like p-toluenesulfonic acid (PTSA) may improve reaction rates.

Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.36 Å) and dihedral angles between the pyrazole and furan rings .

- NMR Spectroscopy:

- ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Pyrazole protons resonate as doublets (δ 6.5–8.0 ppm) .

- ¹³C NMR: The aldehyde carbon is observed at δ 190–200 ppm .

- IR Spectroscopy: Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) .

Advanced Question: How does the furan-3-yl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

The electron-rich furan ring donates π-electron density to the pyrazole core, altering reactivity:

- Electrophilic Substitution: The furan ring directs electrophiles to the 5-position of pyrazole. Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV) compared to phenyl-substituted analogs .

- Tautomerism: X-ray data reveal a preference for the 1H-pyrazole tautomer due to intramolecular hydrogen bonding between the aldehyde oxygen and the pyrazole N–H group .

Advanced Question: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Cross-Validation: Use variable-temperature NMR to detect tautomeric equilibria in solution that may differ from solid-state X-ray structures .

- DFT Simulations: Compare computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G**) with experimental data to identify dominant conformers .

- Dynamic Effects: For discrepancies in bond lengths, analyze thermal ellipsoids from X-ray data to assess flexibility .

Advanced Question: What computational strategies predict the compound’s potential bioactivity or chemical reactivity?

Methodological Answer:

- Molecular Docking: Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity. The aldehyde group may form Schiff bases with lysine residues .

- QSAR Modeling: Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity data from analogous compounds .

- Reactivity Prediction: Use Fukui indices (DFT) to identify nucleophilic (pyrazole N2) and electrophilic (aldehyde carbon) sites .

Basic Question: What are common synthetic byproducts, and how are they mitigated?

Methodological Answer:

- Byproducts: Unreacted hydrazine intermediates or oxidized aldehyde derivatives (e.g., carboxylic acids).

- Mitigation:

- Monitor reaction progress via TLC (hexane/ethyl acetate 3:1).

- Purify using silica gel chromatography (eluent: dichloromethane/methanol 95:5) or recrystallization from ethanol .

Advanced Question: What experimental approaches elucidate the mechanism of aldehyde group reactions (e.g., nucleophilic additions)?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track aldehyde consumption rates in reactions with amines.

- Isotopic Labeling: Introduce deuterium at the aldehyde position (e.g., via NaBD₄ reduction) to study proton transfer steps .

- Trapping Intermediates: Add methanol to stabilize hemiacetal intermediates, identified via LC-MS .

Basic Question: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.